1-(4-Chloro-2-hydroxyphenyl)propan-1-one
Description
Contextualization within Organic Chemistry
Within the framework of organic chemistry, 1-(4-Chloro-2-hydroxyphenyl)propan-1-one is classified as a multifunctional molecule. It is simultaneously a ketone, a phenol (B47542), and a halogenated aromatic compound. The presence of these distinct functional groups on a single scaffold imparts a unique chemical reactivity profile.
The ketone group (propan-1-one) is a key site for nucleophilic addition and condensation reactions, particularly at the α-carbon.
The hydroxyl group (-OH) attached to the phenyl ring defines it as a phenol, which can participate in reactions such as etherification and esterification. Its presence also activates the aromatic ring towards electrophilic substitution.
The chloro substituent (-Cl) is an electron-withdrawing group that influences the reactivity of the aromatic ring and can serve as a site for nucleophilic aromatic substitution under specific conditions.
This combination of functional groups makes the compound a valuable intermediate in synthetic chemistry, allowing for the construction of more complex molecular architectures.
Relevance to Substituted Propanone Derivatives and Chalcone (B49325) Chemistry
The primary significance of this compound in synthetic chemistry lies in its role as a precursor for the synthesis of chalcones. researchgate.netchemrevlett.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core for a variety of important biological compounds and are considered precursors of flavonoids and isoflavonoids. chemrevlett.comjetir.org
The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted ketone and an aromatic aldehyde. chemrevlett.comjetir.orgrjpbcs.com In this context, this compound serves as the ketone component. The reaction involves the enolate of the ketone attacking the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone.
Significance in Medicinal Chemistry and Pharmaceutical Development
The true value of this compound in the biomedical field is realized through the derivatives it helps create, most notably chalcones. Chalcones and their derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development. jetir.orgnih.gov
The derivatives synthesized from this precursor have been investigated for a range of therapeutic applications. The presence of the chloro and hydroxyl substituents on one of the aromatic rings is crucial, as these groups can modulate the compound's interaction with biological targets and affect its potency and specificity. ontosight.ai Research findings have highlighted several key areas of interest for these chalcone derivatives.
Table 2: Investigated Biological Activities of Related Chalcone Derivatives
| Biological Activity | Description |
|---|---|
| Antimicrobial | Chalcone derivatives have shown activity against various strains of bacteria and fungi, presenting a potential framework for developing new antimicrobial agents. ontosight.airesearchgate.net |
| Anti-inflammatory | Many chalcones exhibit anti-inflammatory properties, often by inhibiting enzymes or pathways involved in the inflammatory response. ontosight.aibeilstein-journals.org |
| Anticancer | The anticancer potential of chalcones has been extensively studied. They can influence pathways related to cell proliferation, apoptosis, and angiogenesis in cancer cells. ontosight.aibeilstein-journals.org |
| Antioxidant | The phenolic hydroxyl group in chalcones derived from this precursor can contribute to antioxidant activity, which is beneficial in combating oxidative stress-related diseases. ontosight.airesearchgate.net |
The ability to readily synthesize a wide array of chalcone structures from this compound makes it a significant starting material for generating compound libraries used in high-throughput screening and lead optimization in pharmaceutical research. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGSZQBDYECBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379606 | |
| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-97-5 | |
| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Reaction Pathways of 1 4 Chloro 2 Hydroxyphenyl Propan 1 One
Precursor Identification and Selection
The construction of the target molecule relies on the careful selection of starting materials that can be chemically modified to yield the desired 1-(4-chloro-2-hydroxyphenyl)propan-1-one structure. Plausible precursors include substituted phenols and various acylating agents, which are brought together through established reaction pathways.
While not direct precursors in the most common syntheses of this compound, compounds like 4-chlorobenzaldehyde (B46862) and primary amines such as methylamine (B109427) are fundamental building blocks in organic synthesis for constructing a variety of molecules. Their role often involves the formation of imines through condensation reactions, which can then be subjected to further transformations. For instance, 4-chlorobenzaldehyde reacts with amines to create Schiff bases, which are versatile intermediates. These condensation reactions are foundational in building more complex molecular frameworks.
Aryl esters are key intermediates in the synthesis of hydroxy aryl ketones through a reaction known as the Fries rearrangement. wikipedia.orgbyjus.com A compound like 2-acetylphenyl 4-chlorobenzoate, or more directly, a phenolic ester such as 3-chlorophenyl propionate, serves as a substrate for this reaction. The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.org This process is a classic method for forming a C-C bond and installing a ketone group ortho or para to a hydroxyl group, which is formed upon cleavage of the ester linkage. byjus.com The regioselectivity of this reaction can often be controlled by adjusting reaction conditions like temperature and solvent. wikipedia.orgbyjus.com
Table 1: Properties of Selected Precursors and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Relation |
|---|---|---|---|
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Aldehyde precursor in condensation reactions |
| 3-Chlorophenol (B135607) | C₆H₅ClO | 128.56 | Logical precursor for Friedel-Crafts or Fries rearrangement |
| Propionyl chloride | C₃H₅ClO | 92.52 | Acylating agent in Friedel-Crafts acylation |
Detailed Synthetic Procedures
The synthesis of this compound can be approached through several established methodologies. The most direct routes typically involve electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation or the Fries rearrangement. sigmaaldrich.comorganic-chemistry.org Alternative, multi-step pathways may proceed through the formation and subsequent modification of intermediates like chalcones.
Condensation reactions are vital for creating carbon-carbon bonds. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction between an aromatic aldehyde and a ketone. wikipedia.org For a related synthesis, 2'-hydroxyacetophenone (B8834) could be condensed with 4-chlorobenzaldehyde in a base-catalyzed reaction to form an α,β-unsaturated ketone known as a chalcone (B49325), specifically (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. materialsciencejournal.org This chalcone serves as a key intermediate which can be subsequently modified to produce the target saturated propanone. The rate and efficiency of such condensations can be influenced by steric and electronic effects of substituents on the aromatic aldehyde. taylorfrancis.com
Reaction Scheme: Claisen-Schmidt Condensation
Once an intermediate like a chalcone is formed, the carbon-carbon double bond of the enone system must be reduced to yield the saturated propanone structure. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). Alternatively, specific reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) typically reduces the carbonyl group selectively to form an alcohol, it is the C=C double bond that needs to be saturated in this case. The reduction of the conjugated C=C bond to yield the final propanone from the chalcone intermediate is a critical step to achieve the desired saturated alkyl chain.
The most direct methods for forming the hydroxy aryl ketone structure of this compound are the Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation: This electrophilic aromatic substitution involves reacting 3-chlorophenol with an acylating agent like propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov The acylium ion generated attacks the aromatic ring, with the hydroxyl group directing the substitution primarily to the ortho and para positions. This method allows for the direct introduction of the propanoyl group to the phenolic ring. organic-chemistry.org A key advantage of acylation over alkylation is that the resulting ketone is deactivated, preventing further reactions on the same ring. libretexts.org
Fries Rearrangement: This reaction transforms a phenolic ester into a hydroxy aryl ketone. wikipedia.org The synthesis would begin by esterifying 3-chlorophenol with propionyl chloride to form 3-chlorophenyl propionate. This ester is then treated with a Lewis acid, which catalyzes the migration of the propanoyl group to the ortho and para positions of the aromatic ring. byjus.com The reaction conditions, such as temperature, can be adjusted to favor the formation of one isomer over the other; lower temperatures often favor the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com After hydrolysis, the reaction yields a mixture of hydroxy ketones, including the target this compound. researchgate.net
Table 2: Comparison of Primary Synthesis Routes
| Reaction | Starting Materials | Catalyst | Key Features |
|---|---|---|---|
| Friedel-Crafts Acylation | 3-Chlorophenol, Propionyl Chloride | Lewis Acid (e.g., AlCl₃) | Direct acylation of the phenol (B47542) ring; product is deactivated to further reaction. organic-chemistry.orglibretexts.org |
Cyclization Reactions in the Formation of Related Compounds (e.g., Flavones)
While not a direct synthesis of the target compound, this compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds, such as flavones. Flavones are a class of flavonoids synthesized through pathways like the Baker-Venkataraman rearrangement or the Claisen-Schmidt condensation followed by oxidative cyclization. semanticscholar.org
In a typical pathway starting from a 2-hydroxy aryl ketone, the first step is a base-catalyzed condensation with an aromatic aldehyde (Claisen-Schmidt condensation) to form a 2'-hydroxychalcone (B22705). This chalcone intermediate can then undergo oxidative cyclization to yield the flavone (B191248). innovareacademics.inchemijournal.com A common reagent system for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inchemijournal.com The DMSO acts as an oxidant in this process. chemijournal.com
Alternatively, the Baker-Venkataraman rearrangement provides another route. This involves the conversion of the 2-hydroxy aryl ketone into its benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone. This diketone can then be cyclized under acidic conditions to furnish the flavone. semanticscholar.orguta.edukoreascience.kr
Reaction Mechanism Analysis
The core synthesis of this compound via the Fries rearrangement proceeds through a well-studied electrophilic aromatic substitution mechanism. wikipedia.orgbyjus.com
Complexation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the 4-chlorophenyl propionate. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred Lewis base. wikipedia.orgbyjus.com
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a free acylium carbocation (CH₃CH₂CO⁺). The aluminum chloride moiety remains attached to the phenolic oxygen. wikipedia.orgorganic-chemistry.org
Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, then attacks the electron-rich aromatic ring of the 4-chlorophenoxide. The attack can occur at the ortho or para position relative to the hydroxyl group. wikipedia.org
Proton Abstraction and Hydrolysis: A proton is abstracted from the ring, restoring aromaticity. Subsequent acidic workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxy aryl ketone product. wikipedia.org
The mechanism for the cyclization of the derivative 2'-hydroxychalcone to a flavone can occur via two potential pathways. One involves an intramolecular oxa-Michael addition to form an enolate, which is then oxidized. chemijournal.comnepjol.info The second, more accepted route involves the isomerization of the chalcone into the corresponding flavanone (B1672756), which is then oxidized to the flavone. chemijournal.comrsc.org Computational studies suggest the conversion from chalcone to flavanone involves three steps: protonation, cyclization, and tautomerization, with the final tautomerization step being rate-determining. semanticscholar.org
Optimization of Synthetic Yields and Purity
Optimizing the synthesis of this compound primarily involves controlling the regioselectivity of the Fries rearrangement.
| Parameter | Effect on Fries Rearrangement | Outcome |
| Temperature | Higher temperatures (e.g., >100-150°C) favor the formation of the ortho-isomer. wikipedia.orgresearchgate.net | Increased yield of this compound. |
| Lower temperatures (e.g., <80°C) favor the para-isomer. wikipedia.orgresearchgate.net | Decreased yield of the target ortho-isomer. | |
| Solvent | Non-polar solvents favor the ortho product. wikipedia.org | Higher regioselectivity for the desired product. |
| Polar solvents increase the proportion of the para product. wikipedia.org | Lower purity of the desired ortho-isomer. | |
| Catalyst Amount | A stoichiometric excess of the Lewis acid catalyst is often required as it complexes with both the starting material and the product. organic-chemistry.org | Using at least 1.5 equivalents can lead to consistent results. researchgate.net |
For related cyclization reactions to form flavones, yields can be improved by employing microwave irradiation. This technique significantly reduces reaction times—from days to minutes—and can increase yields compared to conventional heating methods. nepjol.info The choice of catalyst for the oxidative cyclization step is also critical, with systems like I₂-DMSO being effective. chemijournal.com
Green Chemistry Approaches in Synthesis
Traditional methods for synthesizing this compound and its derivatives often rely on harsh conditions and hazardous reagents. Green chemistry principles aim to mitigate these issues.
Alternative Catalysts: To circumvent the use of stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃ in the Fries rearrangement, solid acid catalysts such as zeolites have been investigated. rsc.org Strong Brønsted acids like methanesulfonic acid also offer a more environmentally friendly alternative. organic-chemistry.org
Solvent-Free Reactions: For the synthesis of chalcone intermediates, solvent-free solid-state trituration methods using bases like NaOH can be employed, reducing volatile organic compound (VOC) emissions. innovareacademics.in
Energy Efficiency: As mentioned, microwave-assisted synthesis represents a significant green improvement for subsequent cyclization reactions. It drastically cuts down on energy consumption and reaction times. nepjol.info
Atom Economy: Developing enzymatic cascades for the synthesis of α-hydroxy ketones is an area of research that promises high atom economy and sustainability by avoiding reactive intermediates and simplifying product isolation. rsc.orgtu-dresden.de Other methods, such as the palladium-catalyzed dioxygenation of alkenes, also offer a route to α-hydroxy ketones with high atom economy. organic-chemistry.orgorganic-chemistry.org
Spectroscopic Characterization and Structural Elucidation of 1 4 Chloro 2 Hydroxyphenyl Propan 1 One
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the bonding framework of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The presence of a hydroxyl (-OH) group, a carbonyl (C=O) group, a substituted phenyl ring, and an alkyl chain results in a complex but interpretable spectrum.
Key expected vibrational frequencies are associated with the stretching and bending of these groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoyl group are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The region below 1400 cm⁻¹ contains a variety of signals, including C-O stretching, C-H bending, and the C-Cl stretching mode, which is expected in the 800-600 cm⁻¹ range. orientjchem.org
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | ~3200 - 3400 | Broad, Strong (Intramolecular H-bonding) |
| C-H Stretch | Aromatic Ring | ~3050 - 3100 | Medium |
| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | ~2850 - 2980 | Medium-Strong |
| C=O Stretch | Carbonyl (Ketone) | ~1640 - 1660 | Very Strong (Intramolecular H-bonding) |
| C=C Stretch | Aromatic Ring | ~1400 - 1600 | Medium-Strong (multiple bands) |
| O-H Bend | Phenolic | ~1310 - 1390 | Medium |
| C-O Stretch | Phenolic | ~1200 - 1280 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to show strong signals for the aromatic ring vibrations, including the ring breathing and C=C stretching modes. usda.gov The C=O stretch will also be present, though its intensity can vary. In contrast to IR spectroscopy, the O-H stretching vibration is typically weak in Raman spectra. upi.edu
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | ~3050 - 3100 | Strong |
| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | ~2850 - 2980 | Strong |
| C=O Stretch | Carbonyl (Ketone) | ~1640 - 1660 | Medium |
| C=C Stretch | Aromatic Ring | ~1550 - 1610 | Very Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |
Assignment of Vibrational Modes and Potential Energy Distribution (PED)
A precise assignment of vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), requires theoretical calculations and Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.netnih.gov
Hydroxyl and Carbonyl Stretching Frequencies
A key structural feature of this compound is the ortho-positioning of the hydroxyl group relative to the propanoyl group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. youtube.com This interaction has a significant and predictable effect on the vibrational frequencies of both groups.
The O-H stretching frequency, typically found around 3600 cm⁻¹ for a "free" hydroxyl group, is considerably redshifted (lowered) to the range of 3200-3400 cm⁻¹ and appears as a broad band in the IR spectrum. msu.edulibretexts.org Similarly, the C=O stretching frequency is lowered from the typical ketone range of 1715 cm⁻¹ to approximately 1640-1660 cm⁻¹. libretexts.org This lowering of frequency is due to the weakening of the C=O double bond character as electron density is pulled towards the hydrogen-bonded proton. This phenomenon is a hallmark of ortho-hydroxyaryl ketones and provides strong evidence for the intramolecular hydrogen bonding in the molecule's ground-state conformation. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule by probing the magnetic environments of atomic nuclei.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound can be predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals provide definitive information about the molecular structure.
Hydroxyl Proton (-OH): Due to the strong intramolecular hydrogen bond, the phenolic proton is expected to be significantly deshielded and appear far downfield, likely above δ 12 ppm, as a sharp or slightly broad singlet.
Aromatic Protons (Ar-H): The 1,2,4-trisubstituted phenyl ring has three protons in unique chemical environments. The H-6 proton, being ortho to the electron-withdrawing carbonyl group, would be the most downfield of the three. The H-5 proton would be split by both H-6 and H-3, likely appearing as a doublet of doublets. The H-3 proton, ortho to the chlorine atom, would appear as a doublet.
Aliphatic Protons (-CH₂-CH₃): The ethyl group of the propanoyl chain will exhibit a classic ethyl pattern. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group will appear as a quartet due to coupling with the three methyl protons. The terminal methyl (-CH₃) protons will appear as a triplet, split by the two methylene protons.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | Singlet (broad) | 1H | -OH |
| ~7.7 | Doublet (d) | 1H | H-6 |
| ~7.0 | Doublet of Doublets (dd) | 1H | H-5 |
| ~6.9 | Doublet (d) | 1H | H-3 |
| ~3.0 | Quartet (q) | 2H | -CO-CH₂-CH₃ |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for identifying the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure. The chemical shifts (δ) are influenced by the electronic environment of each carbon, including the effects of electronegative atoms (oxygen, chlorine) and the aromatic ring.
The carbonyl carbon (C=O) of the propanone group is typically the most deshielded, appearing significantly downfield in the spectrum, generally in the range of δ 200-220 ppm. The carbons of the aromatic ring resonate in the δ 110-170 ppm region. The carbon atom bonded to the hydroxyl group (C2) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. Conversely, the carbon atom bonded to the chlorine (C4) will also be downfield shifted. The remaining aromatic carbons (C1, C3, C5, C6) will have chemical shifts determined by the combined electronic effects of the hydroxyl, chloro, and propanoyl substituents. The aliphatic carbons of the ethyl group (CH₂ and CH₃) will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | ~205 | Carbonyl carbon, highly deshielded. |
| C2 (C-OH) | ~160 | Aromatic carbon attached to electronegative oxygen. |
| C4 (C-Cl) | ~138 | Aromatic carbon attached to electronegative chlorine. |
| C6 | ~132 | Aromatic CH ortho to the carbonyl group. |
| C5 | ~120 | Aromatic CH meta to the carbonyl and ortho to chlorine. |
| C1 | ~118 | Quaternary aromatic carbon ipso to the carbonyl group. |
| C3 | ~116 | Aromatic CH meta to both carbonyl and chlorine. |
| CH₂ | ~35 | Methylene carbon alpha to the carbonyl group. |
| CH₃ | ~8 | Methyl carbon, most upfield signal. |
Correlation Spectroscopy (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the protons of the methylene (CH₂) and methyl (CH₃) groups of the propanoyl side chain, confirming their adjacent positions. sdsu.eduresearchgate.net Correlations would also be expected between adjacent aromatic protons on the phenyl ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of carbon signals for all protonated carbons. For instance, the proton signal for the methyl group would show a cross-peak with its corresponding carbon signal at ~8 ppm. Similarly, the methylene protons would correlate with the carbon at ~35 ppm, and each aromatic proton would correlate with its respective aromatic carbon atom. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is crucial for identifying connectivity across quaternary (non-protonated) carbons and functional groups. Key HMBC correlations expected for this molecule would include:
The methyl (CH₃) protons showing a correlation to the methylene carbon (²J) and the carbonyl carbon (³J).
The methylene (CH₂) protons showing correlations to the methyl carbon (²J), the carbonyl carbon (²J), and the C1 and C6 carbons of the aromatic ring (³J).
The aromatic proton at C6 showing a correlation to the carbonyl carbon (³J).
These combined 2D NMR techniques provide definitive confirmation of the molecular structure by piecing together the complete bonding framework. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule's chromophores: the substituted benzene (B151609) ring and the carbonyl group.
Electronic Transitions and Band Gap Determination
The spectrum is expected to show two main types of electronic transitions:
π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. rsc.org Due to the conjugated system, these transitions result in strong absorption bands, typically observed at shorter wavelengths (e.g., ~240 nm and ~280 nm). The presence of the hydroxyl and chloro substituents on the aromatic ring can cause a bathochromic (red) shift of these bands compared to unsubstituted acetophenone. fordham.edu
n → π Transitions:* This lower-energy transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. rsc.org This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, typically in the range of 320-350 nm. fordham.edu
The optical band gap (Eg) of the material can be estimated from the UV-Vis absorption spectrum using a Tauc plot. youtube.comthermofisher.com The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by the Tauc equation:
(αhν)1/γ = B(hν - Eg)
Where B is a constant and the exponent γ depends on the nature of the electronic transition (γ = 1/2 for a direct allowed transition and 2 for an indirect allowed transition). By plotting (αhν)1/γ against hν, the band gap energy can be determined by extrapolating the linear portion of the curve to the energy axis where the absorbance is zero. youtube.comarxiv.org
Solvatochromic Correlations for Dipole Moment Analysis
Solvatochromism is the phenomenon where the wavelength of maximum absorption (λmax) of a compound changes with the polarity of the solvent. wikipedia.org This effect arises because solvents of different polarities interact differently with the ground and excited electronic states of the solute molecule. nih.gov By measuring the UV-Vis spectra in a series of solvents with varying dielectric constants and refractive indices, it is possible to study these interactions.
For a polar molecule like this compound, the excited state is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition and a bathochromic (red) shift in the λmax (positive solvatochromism). wikipedia.org Conversely, if the ground state is more polar, a hypsochromic (blue) shift is observed with increasing solvent polarity (negative solvatochromism).
The change in dipole moment upon electronic excitation can be estimated by applying theoretical models, such as the Lippert-Mataga equation, which correlates the spectral shift with the dielectric constant and refractive index of the solvents. This analysis provides insight into the electronic redistribution that occurs when the molecule absorbs light.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (molecular formula C₉H₉ClO₂), the molecular weight is approximately 184.62 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184. A characteristic isotopic peak (M+2) at m/z 186 with about one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:
α-Cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a stable acylium ion at m/z 155 (and an isotopic peak at m/z 157). This is often a prominent peak.
Loss of the Propionyl Group: Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the formation of a 4-chloro-2-hydroxyphenyl radical and a propionyl cation [CH₃CH₂CO]⁺ at m/z 57.
McLafferty Rearrangement: While less common for aromatic ketones without a longer alkyl chain, this pathway is a possibility.
Further Fragmentation: The acylium ion (m/z 155) can further lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment ion at m/z 127 (and m/z 129).
Expected Major Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
|---|---|
| 184/186 | [M]⁺ (Molecular ion) |
| 155/157 | [M - C₂H₅]⁺ (Acylium ion) |
| 127/129 | [M - C₂H₅ - CO]⁺ |
| 57 | [C₂H₅CO]⁺ (Propionyl cation) |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure
Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An XRD analysis of a suitable single crystal of this compound would provide detailed information on its solid-state conformation, including:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.
Molecular Conformation: The dihedral angle between the plane of the aromatic ring and the plane of the propanone substituent.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl group and the carbonyl oxygen of a neighboring molecule) and other non-covalent interactions (like π-π stacking) that dictate the crystal packing. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a key feature that would be confirmed, leading to a nearly planar conformation of that portion of the molecule. nih.gov
Crystallographic Data: Determination of the unit cell dimensions (a, b, c, α, β, γ), space group, and density of the crystal.
Representative Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉ClO₂ |
| Formula Weight | 184.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~16.5 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~810 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.51 |
This data provides a fundamental understanding of the solid-state structure and the forces governing its supramolecular assembly. idexlab.com
Crystal System and Space Group Determination
This section would describe the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which define the symmetry of the unit cell and the arrangement of molecules within it. This fundamental information is the basis for the entire crystal structure analysis.
Bond Lengths, Bond Angles, and Dihedral Angles
Precise measurements of the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles between planes of atoms (dihedral angles) would be presented in a tabular format. These parameters define the specific conformation of the molecule in the solid state.
Intermolecular Interactions (Hydrogen Bonding, Van der Waals)
An analysis of the non-covalent interactions between adjacent molecules in the crystal lattice would be detailed here. This would include the identification and geometric characterization of hydrogen bonds, particularly involving the hydroxyl group, and weaker van der Waals forces. These interactions are crucial for understanding the stability of the crystal structure.
Crystal Packing Analysis
Until the crystal structure of this compound is determined and published, the detailed analysis requested in the outline cannot be completed.
Computational Chemistry and Quantum Mechanical Investigations of 1 4 Chloro 2 Hydroxyphenyl Propan 1 One
Density Functional Theory (DFT) Calculations
DFT calculations serve as the foundation for understanding the molecule's structural and electronic properties.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is crucial for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This visual tool is instrumental in predicting how a molecule will interact with other charged species, identifying potential sites for hydrogen bonding and electrophilic or nucleophilic attack. The MEP surface for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one has not been reported in the literature.
Due to a lack of specific scientific literature detailing the computational and quantum mechanical investigations of this compound, it is not possible to provide a detailed article that adheres to the requested structure and content requirements.
While general principles of computational chemistry and quantum mechanics could be discussed, the strict instructions to focus solely on "this compound" and include detailed research findings and data tables prevent the generation of an article that would meet the specified criteria. The available scientific literature appears to focus on similar, but structurally distinct, compounds. Therefore, any attempt to create the requested article would result in speculation or the presentation of data for incorrect molecules, which would violate the core requirements of accuracy and strict adherence to the subject compound.
Reactivity and Derivatization Studies of 1 4 Chloro 2 Hydroxyphenyl Propan 1 One
Chemical Transformations and Reaction Pathways
The primary reaction pathway for 1-(4-chloro-2-hydroxyphenyl)propan-1-one involves the condensation of its carbonyl group with aldehydes. This is characteristic of ketones with α-hydrogens, which can be deprotonated in the presence of a base to form a nucleophilic enolate.
A cornerstone of its reactivity is the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this reaction, this compound reacts with various substituted benzaldehydes. The process is initiated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which removes a proton from the α-carbon of the ketone, creating an enolate ion. jetir.orgjchemrev.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone system known as a chalcone (B49325). jchemrev.com This condensation is a crucial carbon-carbon bond-forming reaction. rjpbcs.com
The resulting chalcone derivatives are themselves important intermediates. The presence of the 2'-hydroxyl group (from the starting material) allows for a subsequent intramolecular cyclization reaction. Under basic or acidic conditions, the hydroxyl group can attack the α,β-unsaturated system, leading to the formation of a six-membered heterocyclic ring. nih.govnih.gov This cyclization is a key step in the synthesis of flavanones, which are a class of flavonoids. mdpi.com
Furthermore, the α,β-unsaturated double bond in the chalcone backbone is susceptible to various addition reactions. One significant transformation is epoxidation, where the double bond reacts with an oxidizing agent, such as hydrogen peroxide under alkaline conditions, to form an epoxide ring. researchgate.net These reaction pathways—Claisen-Schmidt condensation, intramolecular cyclization, and epoxidation—demonstrate the utility of this compound as a foundational molecule for generating a diverse range of more complex structures.
Synthesis of Novel Derivatives with Modified Structural Features
The structural features of this compound make it an excellent starting material for the synthesis of various derivatives, including flavonoids and epoxides.
Flavone (B191248) and Flavanone (B1672756) Derivatives
Flavanones are synthesized from 2'-hydroxychalcones, which are derived from this compound. The synthesis is typically a two-step process. nih.gov First, the starting ketone undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to yield a 2'-hydroxychalcone (B22705). nih.gov In the second step, this chalcone intermediate is cyclized to form the flavanone ring system. nih.govnih.gov
Various experimental conditions can be employed for the cyclization step, including the use of a base like sodium acetate (B1210297) in refluxing methanol (B129727) or photochemical methods. nih.gov The resulting flavanones carry the 4-chloro-2-hydroxyphenyl moiety as their A-ring and the substituted phenyl group from the aldehyde as their B-ring.
Flavones, which are more oxidized than flavanones, can be synthesized from the corresponding chalcone intermediates. One method involves the oxidative cyclization of the 2'-hydroxychalcone using a catalyst like iodine in dimethyl sulfoxide (B87167) (DMSO). orientjchem.org Other synthetic routes to flavones from 2'-hydroxyacetophenones include reactions with aromatic anhydrides or benzoyl chloride, followed by acid-catalyzed cyclization. biomedres.us
Epoxide Derivatives
Epoxide derivatives can be prepared from the chalcones synthesized from this compound. The carbon-carbon double bond of the α,β-unsaturated carbonyl system in the chalcone is converted into an epoxide ring. This transformation is commonly achieved through oxidation. researchgate.net
A frequent method for this epoxidation is the reaction of the chalcone with an oxidizing agent like hydrogen peroxide in an alkaline medium, such as in the presence of sodium hydroxide. saudijournals.com This reaction proceeds via nucleophilic attack of the hydroperoxide anion on the β-carbon of the chalcone, followed by intramolecular displacement of the hydroxide ion to form the three-membered epoxide ring. The resulting epoxide derivatives retain the core structure of the parent chalcone but feature the reactive oxirane ring, which can be opened by various nucleophiles to generate further derivatives. wmich.edu
Chalcone Derivatives with Substituted Phenyl Rings
The most direct derivatization of this compound is the synthesis of chalcones through the base-catalyzed Claisen-Schmidt condensation. chemrevlett.com This reaction allows for the introduction of a wide variety of substituted phenyl rings by choosing the appropriate benzaldehyde. The reaction is typically carried out in a solvent like ethanol (B145695) with a base such as sodium hydroxide. jetir.org Solvent-free methods, involving grinding the reactants with solid NaOH, have also been reported to produce high yields. rsc.orgresearchgate.net
The general scheme involves the reaction of this compound with different aromatic aldehydes (R-C₆H₄-CHO), leading to a series of (E)-1-(4-chloro-2-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones. The yields of these reactions are generally good, though they can be influenced by the nature of the substituents on the benzaldehyde. nih.gov
Table 1: Examples of Synthesized Chalcone Derivatives This table is generated based on the principles of the Claisen-Schmidt condensation reaction and may not represent experimentally verified data for every entry.
| Starting Ketone | Aldehyde Reactant | Resulting Chalcone Derivative |
|---|---|---|
| This compound | Benzaldehyde | 1-(4-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde (B46862) | 1-(4-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | 1-(4-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 3-Nitrobenzaldehyde | 1-(4-Chloro-2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Structure-Reactivity Relationships
The reactivity of this compound and its derivatives is significantly influenced by its structural features. The interplay between the hydroxyl group, the chloro substituent, and the propanone side chain dictates the molecule's chemical behavior and the properties of its derivatives.
The phenolic hydroxyl group at the ortho position to the carbonyl group is crucial. Its acidity allows for easy deprotonation under basic conditions, but more importantly, it enables the intramolecular cyclization of the derived chalcones to form flavanones. mdpi.com This cyclization is a defining characteristic of 2'-hydroxychalcones. Furthermore, the hydroxyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.
In the context of quantitative structure-activity relationship (QSAR) studies, the electronic and steric properties of substituents are used to build models that predict the biological activity of compounds. frontiersin.org For derivatives of this compound, the fixed chloro and hydroxyl groups on the A-ring provide a constant electronic and steric environment, allowing for the systematic study of how modifications on other parts of the molecule (like the B-ring of chalcones and flavanones) affect their properties. The presence of free hydroxyl groups in both the A and B rings of flavanone derivatives has been suggested to be important for their inhibitory activities. mdpi.com
Table of Compounds
Biological Activity and Mechanistic Investigations of 1 4 Chloro 2 Hydroxyphenyl Propan 1 One and Its Derivatives
Antimicrobial Activity
Derivatives of the core 1-(hydroxyphenyl)propan-1-one structure have demonstrated notable antimicrobial capabilities. These compounds, particularly those derived from chalcones and subsequently reduced to dihydrochalcones (propan-1-ones), have been synthesized and evaluated for their efficacy against various microbial pathogens. researchgate.net
Antibacterial Efficacy against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)
A series of synthesized 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives, which share the hydroxyphenyl propan-1-one backbone with the subject compound, were assessed for their antibacterial activity. researchgate.net The evaluation was conducted using the agar (B569324) well diffusion method against several bacterial strains, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. researchgate.net
Within this series, certain derivatives displayed good activity against E. coli. researchgate.net While all the tested compounds in the series showed significant inhibition against Klebsiella pneumoniae at a concentration of 12.5µg/mL, their efficacy against S. aureus was less pronounced in this particular study. researchgate.net The broader class of chalcones and their derivatives are known to possess a wide range of biological activities, including antibacterial properties. nveo.org
| Bacterial Strain | Activity Level at 12.5µg/mL |
|---|---|
| Klebsiella pneumoniae | Good Inhibition |
| Escherichia coli | Good Activity (select compounds) |
| Staphylococcus aureus | Not specified as highly active |
| Pseudomonas aeruginosa | Not specified as highly active |
Antifungal Activity
The same series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives was also tested for antifungal activity against the pathogenic yeast Candida albicans. researchgate.net The study utilized the agar well diffusion method to determine the inhibitory effects of these compounds. researchgate.net Chalcones and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal effects. nveo.orgbohrium.com The structural modifications inherent in creating a library of derivatives allow for the exploration of their potential against fungal pathogens. researchgate.netbohrium.com
Structure-Activity Relationships for Antimicrobial Potency
The antimicrobial potency of chalcones and their dihydrochalcone (B1670589) derivatives, such as the 1-(hydroxyphenyl)propan-1-one series, is closely linked to their chemical structure. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aromatic rings are critical for biological activity. researchgate.netnih.gov
For antifungal activity, SAR models developed for chalcones have shown that factors like hydrogen bonding capacity and atomic charges on specific carbons can modulate the inhibitory activity against fungi such as B. cinerea and M. fructicola. bohrium.com The conversion of the α,β-unsaturated ketone of a chalcone (B49325) to the saturated ketone of a dihydrochalcone (propan-1-one) fundamentally alters the molecule's geometry and electronic properties, which in turn impacts its interaction with biological targets and thereby its antimicrobial potency. mdpi.comnih.gov
Potential Therapeutic Applications
Beyond antimicrobial effects, derivatives and structural analogs of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one have been investigated for other therapeutic applications, including roles in the central nervous system and as anti-inflammatory agents.
Antidepressant Effects and Neurotransmitter System Interaction (e.g., Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibition)
While direct studies on this compound are limited, the broader class of aminoketone derivatives, which includes the well-known antidepressant bupropion (B1668061), is recognized for its role as norepinephrine and dopamine reuptake inhibitors (NDRIs). nih.govnih.gov NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft. iiab.mewikipedia.orgdrugbank.com This mechanism is a key strategy in the treatment of clinical depression. iiab.mewikipedia.org
Research into related chalcone derivatives has shown that these compounds can possess antidepressant-like activity. researchgate.net Studies using animal models like the forced swimming test (FST) and tail suspension test (TST) have demonstrated that certain synthetic chalcones significantly reduce immobility time, an indicator of antidepressant potential. researchgate.netscielo.br The antidepressant effects of some chalcones may be linked to their interaction with the serotonergic and noradrenergic systems. researchgate.net Furthermore, SAR studies on chalcone and benzodiazepine (B76468) derivatives have indicated that the presence of electron-withdrawing groups, such as chloro-substituents, can enhance biological activities, including antidepressant effects. mdpi.comnih.gov
Anti-inflammatory Properties
Chalcones and related phenolic compounds are widely recognized for their anti-inflammatory properties. mdpi.com A series of novel 4'-fluoro-2'-hydroxychalcones, which are structurally similar to the subject compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govresearchgate.net Certain derivatives in this series showed high anti-inflammatory and analgesic efficacy. nih.gov
The mechanism of anti-inflammatory action for many chalcones involves the inhibition of key inflammatory mediators. For example, some 2'-hydroxychalcone (B22705) derivatives have been shown to attenuate levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade. mdpi.com Docking studies have further suggested that these compounds can bind to the active site of COX-2, explaining their inhibitory effects. nih.govresearchgate.net The presence of the 2'-hydroxy group is considered an important feature for the anti-inflammatory effect of chalcones. mdpi.com
Anticancer Activities
The therapeutic potential of derivatives of this compound, particularly chalcones, has been a significant area of cancer research. Chalcones, which are precursors to flavonoids, consist of a 1,3-diaryl-2-propen-1-one scaffold that can be readily modified to enhance biological activity. acs.orgmdpi.com These modifications, including the addition of various functional groups, allow these compounds to interact with a diverse range of cellular targets, thereby influencing pathways crucial to cancer cell proliferation, survival, and metastasis. acs.org
Research has shown that chalcone derivatives can exert their anticancer effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and regulation of autophagy. acs.orgmdpi.com For instance, certain synthetic chalcone analogues have demonstrated potent in vitro and in vivo activity against various cancers by inducing cell cycle arrest and promoting apoptosis. acs.org The presence of chloro and hydroxyl substituents on the phenyl rings, as seen in the parent compound's structure, can modulate the molecule's interaction with biological targets, thereby affecting its potency and specificity. researchgate.net Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the 4-hydroxyphenyl moiety, have identified compounds that reduce the viability and suppress the migration of A549 non-small cell lung cancer cells. nih.gov The anticancer potential of these derivatives is often linked to their ability to target key proteins like tubulin. nih.gov
Table 1: Anticancer Activity of Selected Derivatives
| Compound Name | Cancer Cell Line(s) | Observed Activity (IC50) | Source(s) |
|---|---|---|---|
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 µM | |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 µM | |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 µM | |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | 1.46 µM | |
| 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | A549 (Lung) | Reduced cell viability by ~50% | nih.gov |
Antidiabetic Properties
Derivatives of this compound, especially those belonging to the chalcone family, have been investigated for their potential in managing diabetes mellitus. nih.govidhealthscience.comresearchgate.net The antidiabetic action of these compounds is often attributed to their ability to inhibit key enzymes involved in carbohydrate metabolism and to modulate pathways related to glucose transport and insulin (B600854) sensitivity. idhealthscience.comresearchgate.net
One of the primary targets for chalcone derivatives in diabetes research is the inhibition of α-glucosidase and α-amylase. idhealthscience.comresearchgate.net These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, chalcone derivatives can delay carbohydrate absorption and suppress postprandial hyperglycemia, a key factor in managing type 2 diabetes. idhealthscience.com Studies have shown that the substitution pattern on the aromatic rings of chalcones is crucial for their antidiabetic efficacy. For example, the presence of chloro and hydroxyl groups on the A-ring of chalcone structures has been shown to result in significant glucose uptake activity in adipocytes, comparable to established antidiabetic drugs. idhealthscience.comnih.gov Furthermore, some chalcone derivatives have demonstrated the ability to enhance glucose consumption, indicating that the A-ring is an important structural feature for this activity. idhealthscience.com
Table 2: Antidiabetic Activity of Selected Chalcone Derivatives
| Compound Class/Derivative | Mechanism/Target | Model | Key Finding | Source(s) |
|---|---|---|---|---|
| Chalcone Derivatives | Postprandial Hyperglycemia Reduction | STZ-induced diabetic mice | Dose-dependent reduction in blood glucose; one compound showed higher reduction (39%) than glibenclamide (34.5%). | nih.govresearchgate.net |
| Chalcones with Chloro/Hydroxy substitution on A-ring | Glucose Uptake | 3T3-L1 Adipocytes | Exhibited high activity, comparable to pioglitazone (B448) and rosiglitazone. | nih.gov |
| Sulfonamide Chalcones | α-glucosidase inhibition | In vitro enzyme assay | Effective inhibition of α-glucosidase. | idhealthscience.com |
| Chalcone Derivatives | Multiple Targets | Review | Inhibit α-glucosidase, α-amylase, PTP1B, and modulate PPAR-γ. | researchgate.net |
Antimalarial Investigations
The global challenge of drug-resistant malaria has spurred research into novel chemical scaffolds, including derivatives of this compound. Various heterocyclic and chalcone derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One study investigated 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives, highlighting that the presence of a chlorine atom at position 7 (a feature often found in active compounds like chloroquine) and a piperazine (B1678402) ring were essential for antimalarial activity. nih.gov Another class of compounds, chalcones, have also been identified as a promising scaffold for antimalarial drug development. mdpi.com For instance, a synthesized chalcone derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-ene-1-one, displayed significant in vivo antimalarial activity in mice infected with P. berghei, showing a 66% parasitaemia suppression that was comparable to chloroquine. mdpi.com Dihydroxylation derivatives of triclosan, which share some structural similarities, have also demonstrated potent antimalarial activity against P. falciparum cultures, with IC50 values in the nanomolar range. nih.gov
Table 3: Antimalarial Activity of Selected Derivatives
| Compound/Derivative Class | Plasmodium Strain(s) | Observed Activity (IC50) | Key Structural Feature(s) | Source(s) |
|---|---|---|---|---|
| 7-chloro-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide | P. falciparum (F32-Tanzania) | 1.25 µM | 7-chloro group, piperazine ring | nih.gov |
| 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl) propan-2-ene-1-one | P. berghei (in vivo) | 66% parasitaemia suppression | Chalcone scaffold | mdpi.com |
| Dihydroxylation derivatives of triclosan | P. falciparum | 0.028 - 0.034 µM | Dihydroxy-propionamide group | nih.gov |
| 1,4-disubstituted piperidine (B6355638) derivatives | P. falciparum (3D7 and W2 strains) | 4.19 - 17.42 nM | 4-arylaminopiperidine | acs.org |
Neurodegenerative Disease Research
Derivatives based on the this compound structure are being explored for their neuroprotective potential and their ability to target pathways implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. acs.orgnih.govnih.gov The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands, a role for which chalcones and related structures are well-suited. mdpi.com
A significant focus of this research is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. acs.orgresearchgate.net Overactivity of MAO-B contributes to the degradation of dopamine and the production of neurotoxic reactive oxygen species, processes central to the pathology of Parkinson's disease. mdpi.comresearchgate.net Several chalcone derivatives have been identified as potent, selective, and reversible inhibitors of human MAO-B, with some showing activity in the nanomolar range. acs.orgmdpi.com For Alzheimer's disease, research has focused on inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and preventing the aggregation of β-amyloid (Aβ) plaques. nih.govnih.gov Chalcone derivatives have been designed that show potent AChE inhibition and an ability to block Aβ aggregation. nih.govmdpi.com Furthermore, a potent neuroprotectant, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which is structurally related, was found to protect hippocampal neurons from glutamate (B1630785) toxicity by blocking N-methyl-D-aspartate (NMDA) responses. nih.gov
Table 4: Activity of Derivatives in Neurodegenerative Disease Models
| Compound Class/Derivative | Disease Target/Model | Mechanism/Target Enzyme | Observed Activity (IC50 / Ki) | Source(s) |
|---|---|---|---|---|
| Benzimidazole Chalcone Derivative (BCH2) | Parkinson's Disease | MAO-B | IC50 = 0.80 µM; Ki = 0.25 µM | researchgate.net |
| Chalcone-Thioether Derivative (TM8) | Parkinson's Disease | MAO-B | IC50 = 0.010 µM; Ki = 0.0031 µM | mdpi.com |
| Tetramethyl pyrazine (B50134) derivative of chalcone | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 0.025 µM | nih.gov |
| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Glutamate Toxicity | NMDA Receptor | IC50 = 10 nM | nih.gov |
| Chalcone derivative with di O-alkylamine substituents | Alzheimer's Disease | BACE-1 | IC50 = 1.06 µM | nih.gov |
Molecular Mechanisms of Action
Interaction with Neurotransmitter Systems
The neuroactivity of this compound derivatives is closely linked to their interaction with key neurotransmitter systems in the central nervous system. These interactions are fundamental to their potential therapeutic effects in neurological and neurodegenerative disorders.
A primary mechanism involves the modulation of monoamine neurotransmitters such as dopamine and serotonin (B10506). This is achieved through the inhibition of monoamine oxidase (MAO) enzymes. researchgate.net Specifically, many chalcone derivatives act as selective inhibitors of MAO-B, the enzyme primarily responsible for dopamine metabolism in the brain. acs.orgresearchgate.net By inhibiting MAO-B, these compounds can increase dopaminergic tone, which is a key strategy in the management of Parkinson's disease. mdpi.com
Another critical area of interaction is with the cholinergic system. Derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. nih.gov The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. nih.gov By blocking AChE, these compounds can elevate acetylcholine levels in the synaptic cleft, potentially improving cognitive function.
Furthermore, research points to the interaction of chalcone derivatives with major inhibitory and excitatory neurotransmitter systems. Studies have explored the role of chalcones in modulating the gamma-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the brain, suggesting potential applications for conditions like anxiety and epilepsy. nih.govresearchgate.net Conversely, related compounds have been shown to act as potent antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamate system, which is implicated in neuronal excitotoxicity. nih.gov
Binding to Biological Targets (Enzymes, Receptors, Nucleic Acids)
The diverse biological activities of this compound and its derivatives stem from their ability to bind to and modulate the function of a wide array of biological targets.
Enzymes: A significant number of enzymes have been identified as targets for these compounds. As detailed previously, monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) are primary targets in the context of neurodegenerative diseases. researchgate.netnih.gov In metabolic disorders, key enzymes such as α-glucosidase and α-amylase are inhibited by chalcone derivatives, contributing to their antidiabetic effects. idhealthscience.com Other enzyme targets that have been identified include Protein Tyrosine Phosphatase 1B (PTP1B), Catechol-O-methyltransferase (COMT), and calcineurin. researchgate.netacs.orgresearchgate.net The α,β-unsaturated carbonyl group present in many chalcone derivatives can act as a Michael acceptor, allowing for covalent interaction with cysteine residues in the active sites of certain enzymes, which is believed to be important for their biological activity. nih.gov
Receptors: The interaction with neurotransmitter receptors is a key aspect of the neuroactivity of these derivatives. This includes binding to both ionotropic and G protein-coupled receptors. As mentioned, derivatives have been shown to target GABA receptors and act as antagonists at NMDA receptors, thereby modulating inhibitory and excitatory neurotransmission, respectively. nih.govnih.gov
Nucleic Acids and Other Proteins: In their role as anticancer agents, derivatives can indirectly or directly affect nucleic acids and the proteins that regulate their function. Mechanisms such as the induction of apoptosis and cell cycle arrest involve complex signaling cascades that ultimately impact gene expression and DNA integrity in cancer cells. Furthermore, specific protein targets outside of enzymes and receptors have been identified. For example, some derivatives containing the 4-hydroxyphenyl moiety have been shown to target tubulin, a critical component of the cytoskeleton, thereby disrupting cell division in cancer cells. nih.gov In the context of Alzheimer's disease, chalcone derivatives have been developed to inhibit the aggregation of the β-amyloid protein, a key pathological hallmark of the disease. nih.gov
Influence of Stereochemistry and Functional Groups on Activity
The biological activity of phenolic ketone derivatives, including this compound and its analogs, is significantly influenced by their stereochemistry and the nature of their functional groups. Chirality plays a pivotal role in drug action, affecting target binding, metabolism, and distribution. nih.govijpsjournal.com For many chiral compounds, biological activity is predominantly associated with one enantiomer, as seen in various drug classes where stereoisomers exhibit different pharmacological profiles. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on structurally related compounds, such as bupropion analogs, provide insight into how specific functional groups dictate biological effects. The core structure of these molecules, an α-aminophenone, can be modified at several positions to alter its activity. nih.gov Key functional groups whose modifications can drastically influence activity include:
The Amino Group: The steric bulk at the terminal amine is a critical determinant of the mechanism of action at monoamine transporters. vcu.edu For instance, the presence of a bulky tert-butyl amine group in bupropion is crucial for its action as a reuptake inhibitor rather than a substrate-releasing agent. nih.gov Deconstruction of bupropion into analogs with smaller amine substituents reveals that this bulkiness prevents the compound from serving as a transporter substrate. nih.gov
Aromatic Ring Substituents: The position and nature of substituents on the phenyl ring significantly affect potency and selectivity. In bupropion, a meta-chloro substituent is a defining feature. nih.gov Studies on related scaffolds show that substitutions on the aromatic ring can impact binding to target proteins through lipophilic, electronic, and steric effects. mdpi.com For example, in a series of 4-anilinoquinazoline (B1210976) analogs, the presence and position of nitrogen atoms in the scaffold were found to be critical for activity. drugdesign.org Similarly, for certain PPARγ modulators, halogen substitutions at specific positions on an aromatic ring were associated with higher transcriptional activity and better packing within the ligand-binding pocket. nih.gov
The Carbonyl Group: The ketone's carbonyl group is often involved in crucial interactions, such as forming hydrogen bonds with a receptor site. drugdesign.org
The Alkyl Chain: Modifications to the alkyl chain connecting the carbonyl and amino groups can also modulate activity. Lengthening or shortening this chain can affect how the molecule fits into a binding site. Studies on bupropion analogs with extended alkyl chains (butyrophenone, pentanophenone, and hexanophenone (B1345741) derivatives) showed a significant increase in dopamine uptake inhibition potency compared to bupropion itself. acs.org
These principles suggest that the 4-chloro and 2-hydroxy groups on the phenyl ring of this compound, as well as its specific propan-1-one structure, are key determinants of its biological profile. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with biological targets. drugdesign.org
Table 1: Influence of Functional Group Modifications on the Activity of Bupropion Analogs
| Analog/Modification | Key Functional Group Change | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Bupropion (Control) | N-tert-butyl group, 3'-chloro substituent | Acts as a dopamine (DA) and norepinephrine (NE) reuptake inhibitor. | nih.gov |
| N-methyl or Primary Amine Analogs | Reduced steric bulk at the amine | Shifted mechanism from reuptake inhibition to neurotransmitter release. | nih.govvcu.edu |
| 2-(N-tert-butyl)-3'-chlorobutyrophenone (1o) | Extended alkyl chain (butyrophenone) | 31 times more potent than bupropion as a DA uptake inhibitor. | acs.org |
| 2-(N-tert-butyl)-3',4-dichloropentanophenone (2x) | Extended alkyl chain and additional 4'-chloro substituent | 41-fold more potent in DA uptake inhibition and 7.5-fold more potent in NE uptake inhibition. | nih.govacs.org |
| 2-(N-Cyclopropylamino)-3-chloropropiophenone (1x) | N-cyclopropyl instead of N-tert-butyl | 4 times more potent as a DA uptake inhibitor. | acs.orgnih.gov |
Molecular Docking and In Silico Binding Studies
In silico methods, such as molecular docking, are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (protein). nih.gov These computational studies provide valuable insights into the binding modes, affinities, and potential inhibitory activities of compounds like this compound and its derivatives, guiding further drug development. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The success of this prediction is often validated by comparing the docked pose to a known crystal structure, with a low root-mean-square deviation (rmsd) indicating a reliable protocol. japer.in The strength of the interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.govresearchgate.net
Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: These are crucial for specificity and affinity. Docking studies on novel flavones as COX-2 inhibitors revealed hydrogen bond interactions with key amino acid residues like Tyr385 and Arg120. japer.in Similarly, docking of PARP inhibitors showed vital hydrogen bonding with residues such as GLY863 and SER904. mdpi.com
Hydrophobic Interactions: These interactions with nonpolar amino acid residues contribute significantly to binding. For example, the naphthalene (B1677914) moiety of a phospholipase A₂ inhibitor was found to be buried in a hydrophobic pocket. drugdesign.org
Halogen Bonds: Halogen atoms, like the chlorine in this compound, can form halogen bonds. In studies of PPARγ ligands, a bromine atom was found to form a halogen bond with the backbone nitrogen of an amino acid, enhancing binding. nih.gov
π-π Interactions: These occur between aromatic rings. An example is the displaced parallel π-π interaction observed between the headgroup ring of a PPARγ ligand and a phenylalanine residue. nih.gov
The binding affinity, often represented by a docking score or binding energy, indicates the stability of the ligand-receptor complex. Lower binding energy values typically suggest a more stable interaction and higher affinity. nih.gov For instance, in a study of potential HIV-1 protease inhibitors, compounds were identified with binding energies comparable to or better than the standard drug Indinavir (-10.5 PyRX, -10.9 MZ dock). laurinpublishers.com
Molecular docking is widely used to screen virtual libraries of compounds against specific protein targets to identify potential inhibitors. nih.gov While specific docking studies targeting the lymphocyte-specific protein tyrosine kinase (Lck) with this compound were not prominently found, the principles of such an investigation are well-established. The process involves docking the compound into the ATP-binding site of Lck to predict its binding mode and affinity. A strong predicted binding affinity would suggest potential inhibitory activity, warranting further in vitro and in vivo testing.
This approach has been successfully applied to other kinases and enzymes. For example, in silico studies on heterocyclic compounds identified potent inhibitors of FLT3 kinase, a target in acute myeloid leukemia. nih.gov The docking results help to understand the structural requirements for inhibition and guide the synthesis of more potent analogs. japer.in The ultimate goal is to find molecules that fit snugly into the active site of the target protein, disrupting its normal function and leading to a therapeutic effect.
Table 2: Examples of Predicted Binding Energies from In Silico Studies
| Compound Class/Name | Protein Target | Predicted Binding Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| Tinosponone | SARS-CoV-2 Main Protease (Mpro) | -7.7 | Identified as the best compound from Tinospora cordifolia against the target. | nih.gov |
| Cryptospirolepine | SARS-CoV-2 Main Protease (Mpro) | -10.00 | Showed strong binding affinity among alkaloids from Cryptolepis sanguinolenta. | nih.gov |
| Chalcone Derivative | SARS-CoV-2 Main Protease (Mpro) | -10.4 | Exhibited the best binding affinity among flavonoids studied. | nih.gov |
| Methylprednisolone | 2VCJ (Skin Cancer Receptor) | -8.21 | Showed better inhibitory activity compared to other cancer-related targets. | researchgate.net |
| 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]... | HIV-1 Protease Mutant | -9.0 (PyRX) / -8.3 (MZ dock) | Binding energy was comparable to the standard drug Indinavir. | laurinpublishers.com |
Comparative Analysis with Structurally Related Bioactive Compounds (e.g., Bupropion)
This compound belongs to the aminoketone class and is a substituted cathinone, sharing a core chemical architecture with the well-known antidepressant and smoking cessation aid, bupropion. nih.govwikipedia.org A comparative analysis highlights key structural similarities and differences that likely translate into distinct pharmacological profiles.
Structural Comparison:
Core Structure: Both compounds are propiophenones (or more broadly, aminoketones), featuring a phenyl ring attached to a three-carbon chain with a ketone and an amino group. This β-keto-phenethylamine backbone is fundamental to their interaction with monoamine transporters. nih.govwikipedia.org
Aromatic Substitution: This is a key point of divergence. Bupropion has a single chlorine atom at the meta-position (position 3) of the phenyl ring. wikipedia.org In contrast, this compound has a chlorine atom at position 4 and a hydroxyl group at position 2. The presence and location of these substituents alter the electronic properties and steric profile of the aromatic ring, which can significantly affect binding affinity and selectivity for biological targets.
Amine Substituent: Bupropion is characterized by a bulky N-tert-butyl group. wikipedia.org This group is critical for its activity as a reuptake inhibitor, preventing it from acting as a substrate for monoamine transporters. nih.gov The specific amine substituent on this compound would similarly be a crucial determinant of its mechanism of action.
Pharmacological Profile Comparison:
Mechanism of Action: Bupropion's primary mechanism is the inhibition of norepinephrine and dopamine reuptake (NDRI) by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). drugbank.comnih.gov Its effects on the serotonin transporter are negligible. drugbank.com Given the structural similarity, it is plausible that this compound and its derivatives could also modulate monoamine transporters. However, the different substitution pattern (4-chloro, 2-hydroxy) would likely result in different potencies and selectivities for DAT and NET compared to bupropion.
Therapeutic Applications: Bupropion is used clinically for major depressive disorder and as an aid to smoking cessation. nih.govnih.gov Its unique NDRI profile results in fewer side effects like sexual dysfunction and weight gain compared to SSRIs. nih.govnih.gov The potential applications of this compound would depend on its specific pharmacological profile, which is shaped by its unique functional groups. The addition of the 2-hydroxy group, for example, introduces a site for hydrogen bonding that is absent in bupropion, potentially leading to different target interactions and biological activities.
In essence, while this compound shares a foundational scaffold with bupropion, its distinct aromatic substitution pattern marks it as a unique chemical entity. The principles learned from extensive SAR studies on bupropion provide a valuable framework for predicting how these differences might translate into a novel pharmacological profile. acs.org
Analytical Method Development for 1 4 Chloro 2 Hydroxyphenyl Propan 1 One
Chromatographic Techniques
Chromatography stands as the cornerstone for the separation, identification, and quantification of 1-(4-Chloro-2-hydroxyphenyl)propan-1-one. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be quantitative analysis, purity assessment, or isolation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound due to its high resolution, sensitivity, and reproducibility. The development of a robust HPLC method necessitates a systematic optimization of various parameters.
For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.
Column Selection: A C18 column is a common and effective initial choice for the separation of aromatic ketones. These columns, packed with silica particles chemically bonded with octadecylsilyl groups, provide a nonpolar stationary phase that facilitates the retention of analytes based on their hydrophobicity. The selection of column dimensions and particle size will depend on the desired efficiency and analysis time.
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol (B129727). The ratio of the organic solvent to water is a critical parameter that influences the retention time of the analyte. An increase in the organic solvent concentration will decrease the retention time. Due to the presence of a hydroxyl group, the pH of the mobile phase can also affect the peak shape and retention. Buffering the aqueous portion of the mobile phase, for instance with a phosphate buffer, can ensure reproducible results.
A systematic approach to mobile phase optimization involves running a gradient elution, where the concentration of the organic solvent is varied over time, to determine the optimal isocratic conditions or to develop a gradient method for separating the target compound from any impurities.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30°C |
This table presents a hypothetical starting point for method development based on common practices for similar analytes.
For enhanced selectivity and sensitivity, particularly in complex matrices, coupling HPLC with a mass spectrometry (MS) detector is highly advantageous. An LC-MS method provides not only retention time data but also mass-to-charge ratio information, which is highly specific for the analyte.
When developing an LC-MS method, it is crucial to use volatile buffers in the mobile phase, such as ammonium formate or ammonium acetate (B1210297), instead of non-volatile buffers like phosphate, which can contaminate the MS ion source. The ionization technique, typically electrospray ionization (ESI), would be optimized in either positive or negative ion mode to achieve the best signal for this compound.
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative assessment of the purity of this compound. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks.
In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.
The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is commonly used. The optimal ratio is determined experimentally to achieve a retention factor (Rf) value for the main spot that is between 0.3 and 0.7. The spots can be visualized under UV light, as the aromatic nature of the compound will likely allow for UV absorption.
Hypothetical TLC System:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
Application in Pharmacokinetics Studies
While no specific pharmacokinetic data for this compound is readily available in the public domain, the analytical methods described above would be fundamental to conducting such studies. Pharmacokinetics involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system.
To investigate the pharmacokinetics of this compound, a validated bioanalytical method, typically LC-MS/MS, would be required. This method would be used to quantify the concentration of the parent compound and its potential metabolites in biological matrices such as plasma, urine, and tissues over time. The high sensitivity and selectivity of LC-MS/MS are essential for detecting the low concentrations of the analyte often encountered in these studies. The development of such a method would involve rigorous validation to ensure its accuracy, precision, linearity, and stability.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel, Highly Potent Derivatives
The foundational structure of 1-(4-chloro-2-hydroxyphenyl)propan-1-one serves as a versatile starting point for the synthesis of new chemical entities with potentially enhanced biological activity. The strategic modification of this scaffold is a critical step in developing potent and selective drug candidates. Research in this area would focus on systematically altering the molecule's functional groups to explore the structure-activity relationship (SAR).
Key synthetic strategies could include:
Modification of the Phenyl Ring: Introducing or altering substituents on the aromatic ring can significantly impact electronic properties, lipophilicity, and steric profile. For instance, replacing the chloro group with other halogens (F, Br, I) or with electron-donating/-withdrawing groups (e.g., methoxy, nitro) could modulate target binding affinity.
Alteration of the Propanone Chain: The ketone and the adjacent aliphatic carbons are prime sites for modification. Reactions targeting the α-carbon, similar to those used for synthesizing 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones, could introduce various nucleophiles like thiophenols or heterocyclic moieties. researchgate.net These modifications can introduce new hydrogen bond donors/acceptors or hydrophobic interaction points.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into esters or ethers, which can act as prodrugs or alter the compound's pharmacokinetic properties. sysrevpharm.org
These synthetic efforts aim to generate a library of derivatives for biological screening. The goal is to identify compounds with improved potency, selectivity, and drug-like properties compared to the parent molecule.
Table 1: Potential Synthetic Modifications and Their Rationale
| Modification Site | Proposed Change | Synthetic Reaction | Rationale for Improved Potency |
|---|---|---|---|
| Phenyl Ring (C4) | Replace -Cl with -F, -Br, or -I | Halogen exchange reaction | Modulate electronic properties and steric bulk for optimal target interaction. |
| Phenyl Ring (other positions) | Add -OCH3, -CF3, or -CN | Electrophilic aromatic substitution | Alter lipophilicity and hydrogen bonding capacity. |
| Propanone Chain (α-carbon) | Introduce heterocyclic rings (e.g., imidazole, triazole) | Mannich reaction followed by nucleophilic substitution | Introduce new interaction points to explore additional binding pockets. researchgate.net |
Advanced Computational Modeling for Lead Optimization
Computer-Aided Drug Design (CADD) offers a powerful, resource-efficient approach to guide the optimization of lead compounds like this compound. nih.govnih.gov By leveraging computational tools, researchers can prioritize the synthesis of the most promising derivatives, thereby accelerating the drug discovery process.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.govmdpi.com These models correlate the physicochemical properties of a series of synthesized analogs with their biological activity. The resulting contour maps highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding features are favorable or unfavorable for activity, providing crucial insights for designing more potent molecules. mdpi.comresearchgate.net
Molecular Docking: If the three-dimensional structure of the biological target is known or can be predicted through homology modeling, molecular docking can simulate the binding of derivatives within the target's active site. nih.gov This allows for the prediction of binding conformations, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and binding affinities, helping to rationalize observed SAR and guide further design.
Pharmacophore Modeling: When the target structure is unknown, a pharmacophore model can be generated based on the structures of known active compounds. This model defines the essential 3D arrangement of chemical features required for biological activity and can be used as a query to screen virtual libraries for novel, structurally diverse compounds.
Table 2: Application of Computational Models in Lead Optimization
| Modeling Technique | Primary Input | Key Output | Application in Derivative Design |
|---|---|---|---|
| 3D-QSAR (e.g., CoMFA) | A set of aligned analogs with known biological activities. nih.gov | 3D contour maps indicating favorable/unfavorable regions for specific properties (steric, electrostatic). researchgate.net | Guides the placement and nature of substituents on the scaffold to enhance activity. |
| Molecular Docking | 3D structure of the biological target and ligand structures. | Predicted binding poses, scores, and key intermolecular interactions. | Prioritizes derivatives based on their predicted fit and affinity for the target's binding site. nih.gov |
| Pharmacophore Modeling | Structures of several known active compounds. | A 3D model of essential chemical features (e.g., H-bond donors/acceptors, aromatic rings). | Screens for novel scaffolds that match the required features for activity. |
Mechanistic Elucidation of Biological Pathways
Understanding how this compound and its potent derivatives exert their effects at a molecular level is fundamental to their development as therapeutic agents. Research in this area would focus on identifying the specific protein target(s) and delineating the downstream cellular pathways that are modulated.
Initial investigations would likely involve broad-spectrum screening to identify a general biological effect, such as antimicrobial, anti-inflammatory, or anticancer activity, as has been seen with structurally related chalcones and flavones. sysrevpharm.orgnih.gov Once a primary activity is confirmed, more focused studies can be initiated.
Methods for mechanistic elucidation include:
Target Identification: Techniques such as affinity chromatography, chemical proteomics, or genetic screening (e.g., yeast three-hybrid) can be used to isolate and identify the direct binding partners of the compound.
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, in vitro kinetic studies would be performed to determine the type and potency of inhibition.
Cell-Based Assays: Reporter gene assays, Western blotting, and quantitative PCR can be used to assess the compound's effect on specific signaling pathways and the expression of key genes and proteins within the cell.
Phenotypic Screening: High-content imaging and analysis can reveal changes in cellular morphology, organelle function, or other phenotypic markers in response to compound treatment, providing clues about its mechanism of action.
Pre-clinical and Clinical Development Potential
Derivatives that demonstrate high potency and a well-defined mechanism of action can be advanced into preclinical development. This phase involves a rigorous evaluation of the compound's efficacy, safety, and pharmacokinetic profile in non-human models. insilico.com
The preclinical development pipeline would include:
In Vitro ADMET Studies: Evaluation of metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition).
In Vivo Pharmacokinetics (PK): Studies in animal models (e.g., rodents) to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a suitable dosing regimen.
Efficacy Studies: Testing the lead candidate in established animal models of the target disease to demonstrate its therapeutic benefit in a living system. For example, a potential anti-inflammatory agent would be tested in a carrageenan-induced paw edema model. sysrevpharm.org
Toxicology Studies: Comprehensive safety evaluation, including acute and repeat-dose toxicity studies in at least two species, to identify any potential adverse effects and establish a safe dose range for human trials. insilico.com
A successful preclinical program, demonstrating a favorable balance of efficacy and safety, would culminate in the filing of an Investigational New Drug (IND) application. This would allow for the initiation of Phase I clinical trials in human subjects to assess safety, tolerability, and pharmacokinetics, marking the first step in the compound's translational journey from the laboratory to the clinic. insilico.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via the Nencki reaction, involving reflux of 4-chloro-2-hydroxyphenol with glacial acetic acid in the presence of ZnCl₂ as a catalyst. Modifications include solvent selection (ethanol or acetic acid) and stoichiometric adjustments to optimize intermediates . For example, condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (KOH) yields chalcone derivatives, with recrystallization from ethanol for purification .
- Key Variables : Temperature (reflux vs. room temperature), catalyst loading (ZnCl₂), and reaction time (overnight vs. shorter periods) significantly affect yields. Evidence suggests yields drop below 60% if recrystallization steps are omitted .
Q. How can spectroscopic techniques (e.g., FTIR, NMR) distinguish this compound from structurally similar compounds?
- Methodology :
- FTIR : The carbonyl (C=O) stretch appears near 1680–1700 cm⁻¹, while the hydroxyl (O–H) peak from the phenolic group is broad at ~3200 cm⁻¹. Chlorine substitution reduces symmetry, splitting aromatic C–H stretches .
- NMR : In H NMR, the aromatic protons show splitting patterns due to substituents (e.g., 4-Cl and 2-OH groups). The ketone proton (α to carbonyl) appears as a triplet (~2.5–3.0 ppm), while the phenolic proton is downfield (~10–12 ppm) .
- Validation : Cross-reference with X-ray crystallography data (e.g., bond lengths: C=O ~1.22 Å, C–Cl ~1.74 Å) ensures structural accuracy .
Q. What purification methods are effective for isolating this compound from byproducts?
- Methodology : Recrystallization using ethanol or ethyl acetate is standard. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves chalcone derivatives. TLC (Rf ~0.5 in 7:3 hexane/EtOAc) monitors progress .
- Challenges : Polar byproducts (e.g., unreacted aldehydes) require multiple solvent systems. Evidence highlights >95% purity achievable with two recrystallizations .
Advanced Research Questions
Q. How do hydrogen-bonding networks in this compound crystals influence their stability and reactivity?
- Graph Set Analysis : The phenolic –OH forms intramolecular hydrogen bonds with the carbonyl oxygen (S(6) motif), stabilizing the keto-enol tautomer. Intermolecular C–H···O and π-π stacking (3.5–4.0 Å) contribute to crystal packing .
- Implications : Strong H-bonding reduces solubility in nonpolar solvents but enhances thermal stability (decomposition >200°C) .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Refinement Tools : SHELXL refines high-resolution data by adjusting anisotropic displacement parameters and resolving twinning (common in chlorinated aromatics). Use the
TWINandBASFcommands for twin-law correction . - Case Study : For chalcone derivatives, discrepancies in bond angles (e.g., C–C–Cl ~120° vs. 115°) arise from steric effects. Validate with DFT calculations (B3LYP/6-311G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
